molecular formula C18H30O3S B1213065 3-Dodecylbenzenesulfonic acid CAS No. 16577-13-2

3-Dodecylbenzenesulfonic acid

Cat. No. B1213065
CAS RN: 16577-13-2
M. Wt: 326.5 g/mol
InChI Key: HRPQWSOMACYCRG-UHFFFAOYSA-N
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Description

3-dodecylbenzenesulfonic acid is a member of the class dodecylbenzenesulfonic acids that is benzenesulfonic acid in which the hydrogen at position 3 of the phenyl ring is substituted by a dodecyl group.

Scientific Research Applications

Green Synthesis and Catalytic Applications

3-Dodecylbenzenesulfonic acid (DBSA) has been utilized as an efficient acidic catalyst in various green chemistry applications. It is particularly noted for its role in the microwave-assisted synthesis of dibenzo[a,j]xanthenes under solvent-free conditions, offering operational simplicity and excellent yields in an environmentally-friendly manner (Prasad, Preetam, & Nath, 2012). Similarly, DBSA serves as a catalyst for the Biginelli reaction to produce 3,4-dihydropyrimidinone derivatives, efficient both in water and under solvent-free conditions (Bigdeli, Gholami, & Sheikhhosseini, 2011).

Polymer and Material Science

In polymer science, DBSA has been used as a co-dopant to enhance the stability of polypyrroles during aging, showing superior stability in ambient air (Tabačiarová et al., 2015). Furthermore, it's involved in the synthesis of polyaniline (PANI) colloids, demonstrating stable green dispersions without macroscopic precipitation for over a year, and facilitating the transformation from emeraldine salt to base at higher pH levels (Shreepathi & Holze, 2006).

Chemical Synthesis and Reactions

DBSA catalyzes various chemical reactions including the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones in aqueous media under ultrasound irradiation, highlighting its role in promoting environmentally friendly reaction conditions (Chen, Li, & Chen, 2015). It's also used for dehydrative nucleophilic substitutions of alcohols in water, applicable to stereoselective C-glycosylation of 1-hydroxy sugars (Shirakawa & Kobayashi, 2007).

Environmental Applications

In environmental science, DBSA-doped polyaniline/Fe3O4 composite honeycomb structure films have been created using a water-assisted self-assembly method, showing potential in electronic-magnetic material applications (Yu et al., 2008). Additionally, DBSA has been identified as an efficient and chemoselective catalyst in the acetylation and formylation of alcohols and phenols under solvent-free conditions, demonstrating its versatility and eco-friendly nature (Esmaeilpour & Sardarian, 2014).

properties

CAS RN

16577-13-2

Product Name

3-Dodecylbenzenesulfonic acid

Molecular Formula

C18H30O3S

Molecular Weight

326.5 g/mol

IUPAC Name

3-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21/h12,14-16H,2-11,13H2,1H3,(H,19,20,21)

InChI Key

HRPQWSOMACYCRG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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